molecular formula C24H19Cl2N3O4 B2595427 2-amino-3-(3,4-dichlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide CAS No. 898453-57-1

2-amino-3-(3,4-dichlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide

Cat. No.: B2595427
CAS No.: 898453-57-1
M. Wt: 484.33
InChI Key: DNDWUOXKYSZADM-UHFFFAOYSA-N
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Description

2-amino-3-(3,4-dichlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3,4-dichlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the indolizine core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the 3,4-dichlorobenzoyl group: This step might involve acylation reactions using 3,4-dichlorobenzoyl chloride.

    Attachment of the 3,4-dimethoxyphenyl group: This could be done through coupling reactions, such as Suzuki or Heck coupling.

    Amination: Introduction of the amino group at the 2-position of the indolizine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic rings.

    Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, indolizine derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The specific pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(3,4-dichlorobenzoyl)indolizine-1-carboxamide
  • 2-amino-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide
  • N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide

Uniqueness

The presence of both the 3,4-dichlorobenzoyl and 3,4-dimethoxyphenyl groups in 2-amino-3-(3,4-dichlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide may confer unique chemical and biological properties, such as increased potency or selectivity for certain targets.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

2-amino-3-(3,4-dichlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2N3O4/c1-32-18-9-7-14(12-19(18)33-2)28-24(31)20-17-5-3-4-10-29(17)22(21(20)27)23(30)13-6-8-15(25)16(26)11-13/h3-12H,27H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDWUOXKYSZADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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